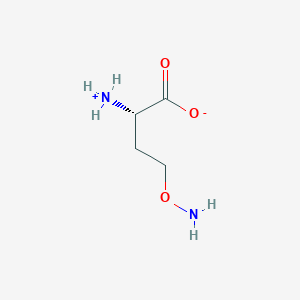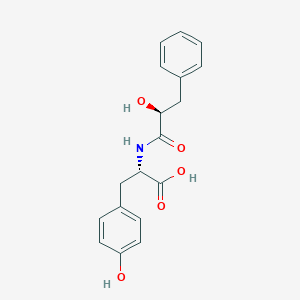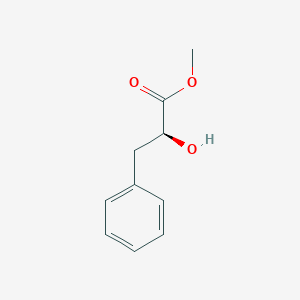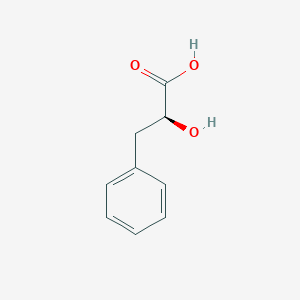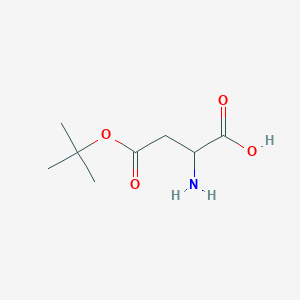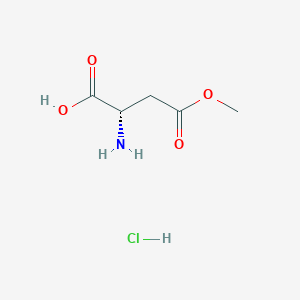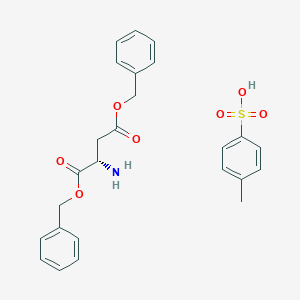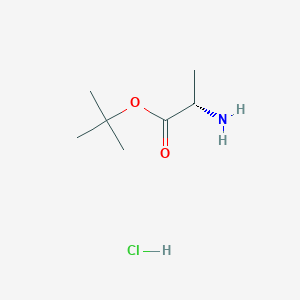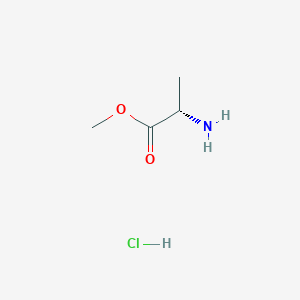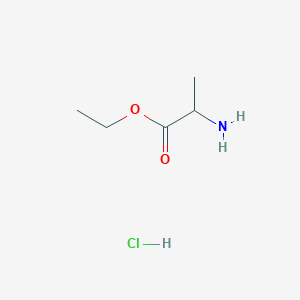
Ethyl indole-5-carboxylate
概要
説明
Ethyl indole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . The molecular formula of Ethyl indole-5-carboxylate is C11H11NO2 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated . This method involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol .Molecular Structure Analysis
The molecular structure of Ethyl indole-5-carboxylate is available as a 2d Mol file or as a computed 3d SD file . The molecular formula is C11H11NO2 and it has an average mass of 189.210 Da .Chemical Reactions Analysis
The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .Physical And Chemical Properties Analysis
Ethyl indole-5-carboxylate has a melting point of 96.5-97.5 °C, a predicted boiling point of 342.4±15.0 °C, and a predicted density of 1.210±0.06 g/cm3 . It should be stored in a sealed, dry place at room temperature .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “Ethyl indole-5-carboxylate”, focusing on unique applications:
Synthesis of Oxazino [4,3-a]indoles
Ethyl indole-5-carboxylate serves as a reactant in the synthesis of oxazino [4,3-a]indoles through cascade addition-cyclization reactions. This process is significant in creating compounds with potential pharmacological properties .
Cannabinoid CB1 Receptor Antagonists
It is used in the preparation of indolecarboxamides, which act as antagonists for cannabinoid CB1 receptors. These receptors are a target for drug development in treating various conditions such as pain, obesity, and neurological disorders .
Anti-inflammatory and Analgesic Agents
The compound is also a reactant for preparing indole-3-propionic acids, which have anti-inflammatory and analgesic properties. This application is crucial in developing new pain relief medications .
Friedel-Crafts Acylation
Ethyl indole-5-carboxylate is involved in Friedel-Crafts acylation reactions with nitrobenzoyl chloride. This reaction is used to synthesize various aromatic ketones, which are valuable in different chemical industries .
Anti-proliferative & Anti-inflammatory Agents
Indole derivatives are synthesized using Ethyl indole-5-carboxylate as a reactant to create curcumin derivatives that exhibit anti-proliferative and anti-inflammatory activities. These derivatives are explored for their potential use in cancer therapy and inflammation treatment .
Biological Activities
Indole derivatives, including Ethyl indole-5-carboxylate, show various biologically vital properties and are used in treatments for cancer cells, microbes, and different types of disorders in the human body .
作用機序
Target of Action
Ethyl indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have various biological activities, as mentioned above .
Safety and Hazards
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
特性
IUPAC Name |
ethyl 1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXPRWCJESNIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450838 | |
| Record name | Ethyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl indole-5-carboxylate | |
CAS RN |
32996-16-0 | |
| Record name | Ethyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data was used to confirm the structure of Ethyl 3-formylindole-5-carboxylate, and what does this tell us about the intermediate, Ethyl indole-5-carboxylate?
A1: The research abstract states that the structure of Ethyl 3-formylindole-5-carboxylate was confirmed using 1H NMR, IR, and MS []. While the specific data is not provided, this indicates that the researchers used these techniques to verify the presence of specific functional groups and the overall structure of the final product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

